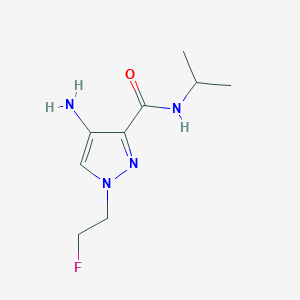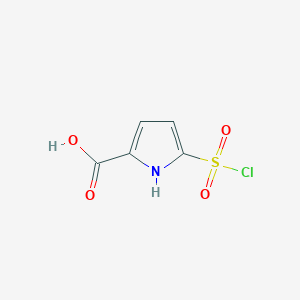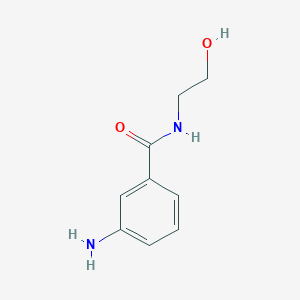
4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C6H10ClFN4O . It is a type of 1,2,3-triazole, a class of heterocyclic compounds that have notable therapeutic importance .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide”, often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process is robust and versatile, allowing for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” is characterized by a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The compound also contains functional groups such as an amine group (-NH2), a carboxamide group (-CONH2), and a fluoroethyl group (-CH2CH2F) .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” are likely to be influenced by its 1,2,3-triazole core and the functional groups it contains. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide” include a molecular weight of 208.62 and a molecular formula of C6H10ClFN4O . The compound is expected to have properties typical of 1,2,3-triazoles, such as stability against metabolic degradation .properties
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c1-6(2)12-9(15)8-7(11)5-14(13-8)4-3-10/h5-6H,3-4,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJWLCMKOGUPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)



![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)




![methyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2938924.png)